

## Spectroscopic Characterization of Succinic Anhydride: A Technical Guide

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Compound of Interest		
Compound Name:	Succinic anhydride	
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### Introduction

**Succinic anhydride** ((CH<sub>2</sub>CO)<sub>2</sub>O), a cyclic dicarboxylic anhydride, is a pivotal building block in organic synthesis and plays a significant role in the development of pharmaceuticals and polymers. Its reactivity is centered around the strained anhydride ring, making it a versatile reagent for introducing a succinyl moiety into various molecular scaffolds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic characteristics of **succinic anhydride**, offering a comprehensive reference for its identification and characterization. This document outlines the key spectroscopic data obtained from Infrared (IR) and Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and accuracy in laboratory settings.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data from the primary spectroscopic techniques used to characterize **succinic anhydride**.

## Table 1: Infrared (IR) Spectroscopy Data



Wavenumber (cm⁻¹)	Intensity	Assignment
~1860	Strong	Asymmetric C=O Stretch
~1782	Very Strong	Symmetric C=O Stretch
~1225	Strong	C-O-C Stretch
~1058	Medium	Ring Vibration
~916	Medium	CH₂ Rocking

Data compiled from multiple sources.

Table 2: Raman Spectroscopy Data

Raman Shift (cm <sup>-1</sup> )	Intensity	Assignment
~2949	Medium	CH <sub>2</sub> Symmetric Stretch
~2933	Medium	CH₂ Asymmetric Stretch
~1770	Weak	C=O Symmetric Stretch
~1420	Medium	CH <sub>2</sub> Scissoring
~894	Strong	Ring Breathing Mode

Note: Raman intensities for anhydrides can be weak, particularly for the carbonyl stretches which are very strong in the IR spectrum.[1]

Table 3: <sup>1</sup>H Nuclear Magnetic Resonance (NMR)

**Spectroscopy Data** 

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.95	Singlet	4H	-CH2-CH2-

Solvent: CDCl<sub>3</sub>. The chemical shift may vary slightly depending on the solvent used.





Table 4: 13 C Nuclear Magnetic Resonance (NMR)

**Spectroscopy Data** 

Chemical Shift (ppm)	Assignment
~170.0	C=O (Carbonyl)
~28.5	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>. The chemical shift may vary slightly depending on the solvent used.

## **Table 5: Mass Spectrometry (Electron Ionization - EI)**

Data

Relative Intensity (%)	Assignment
~5	[M] <sup>+</sup> (Molecular Ion)
~10	[M - CO]+
~43	[C <sub>3</sub> H <sub>4</sub> O] <sup>+</sup>
~15	[CO <sub>2</sub> ] <sup>+</sup>
100	[C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> or [CO] <sup>+</sup> (Base Peak)
	~5 ~10 ~43 ~15

Fragmentation patterns can vary based on the ionization energy and instrument used.[2]

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

## Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of solid **succinic anhydride**.

Methodology: KBr Pellet Method



#### • Sample Preparation:

- Thoroughly dry analytical grade potassium bromide (KBr) in an oven at 110°C for at least
   2 hours and cool in a desiccator.
- Weigh approximately 1-2 mg of succinic anhydride and 100-200 mg of the dried KBr.
- Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

#### Pellet Formation:

- Transfer a portion of the powdered mixture into a pellet-forming die.
- Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

#### Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

#### Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks corresponding to the functional groups of succinic anhydride.

## **Raman Spectroscopy**

Objective: To obtain the Raman scattering spectrum of solid succinic anhydride.

Methodology: Solid-State FT-Raman



#### Sample Preparation:

 Place a small amount (a few milligrams) of crystalline succinic anhydride into a glass capillary tube or onto a microscope slide.

#### Instrument Setup:

- Use an FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG) to minimize fluorescence.
- Calibrate the spectrometer using a known standard (e.g., sulfur or cyclohexane).

#### Data Acquisition:

- Position the sample at the focal point of the laser beam.
- Acquire the Raman spectrum over a suitable range (e.g., 3500-100 cm<sup>-1</sup> Raman shift).
- Set the laser power to a level that provides a good signal without causing sample degradation (typically 100-300 mW).
- Accumulate multiple scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.

#### Data Processing:

- Process the raw data by performing a baseline correction to remove any background fluorescence.
- Identify and label the characteristic Raman bands of succinic anhydride.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **succinic anhydride** for structural elucidation.

#### Methodology:

• Sample Preparation:



- Weigh approximately 5-10 mg of succinic anhydride and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Setup:
  - Place the NMR tube in the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and optimal resolution.
- ¹H NMR Data Acquisition:
  - Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - The number of scans can be relatively low (e.g., 8-16) due to the high sensitivity of <sup>1</sup>H
     NMR.
- <sup>13</sup>C NMR Data Acquisition:
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  - A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
- Data Processing:



- Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequencydomain spectrum.
- Phase the spectrum and perform a baseline correction.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the peaks in the <sup>1</sup>H spectrum to determine the relative number of protons.
- Assign the peaks in both spectra to the corresponding nuclei in the succinic anhydride molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **succinic anhydride**.

Methodology: Electron Ionization (EI) Mass Spectrometry

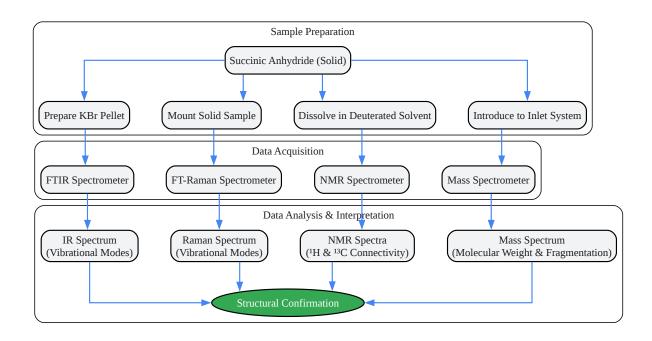
- Sample Introduction:
  - Introduce a small amount of succinic anhydride into the mass spectrometer via a direct insertion probe (for solids) or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization:
  - In the ion source, the gaseous sample molecules are bombarded with a beam of highenergy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+).
- Mass Analysis:
  - The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or timeof-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).



- Detection:
  - The separated ions are detected, and their abundance is recorded.
- Data Interpretation:
  - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
  - Identify the molecular ion peak to confirm the molecular weight of succinic anhydride (100.07 g/mol ).[2]
  - Analyze the fragmentation pattern to gain structural information. The fragmentation of the molecular ion provides characteristic fragment ions.

# Visualizations Logical Workflow for Spectroscopic Characterization



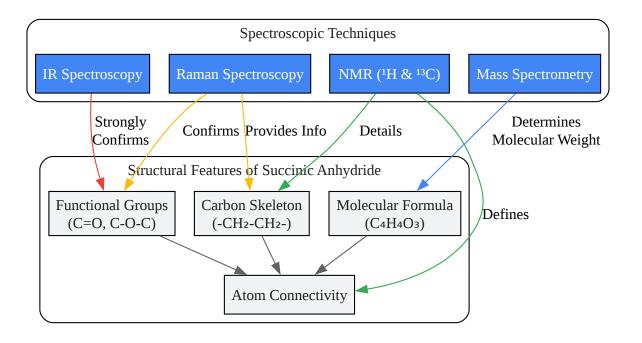


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Caption: General workflow for the spectroscopic characterization of **succinic anhydride**.

## Relationship Between Spectroscopic Techniques and Structural Information





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Caption: Mapping spectroscopic techniques to the structural information they provide for **succinic anhydride**.

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## References

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  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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